REACTION_CXSMILES
|
[CH3:1][C:2]1[N:6]([CH2:7][C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=2)[N:5]=[C:4]([C:15]([O:17]C)=[O:16])[CH:3]=1.[OH-].[Na+]>C(O)C>[CH3:1][C:2]1[N:6]([CH2:7][C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=2)[N:5]=[C:4]([C:15]([OH:17])=[O:16])[CH:3]=1 |f:1.2|
|
Name
|
methyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NN1CC1=CC=C(C=C1)C)C(=O)OC
|
Name
|
Intermediate A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NN1CC1=CC=C(C=C1)C)C(=O)OC
|
Name
|
|
Quantity
|
133 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic solvent was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
completely precipitated from solution
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with water (1.5 L)
|
Type
|
CUSTOM
|
Details
|
was dried in a vacuum oven
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=NN1CC1=CC=C(C=C1)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.6 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |